molecular formula C16H15N5O2S B2527763 N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE CAS No. 1286721-85-4

N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE

Cat. No.: B2527763
CAS No.: 1286721-85-4
M. Wt: 341.39
InChI Key: NDSIZERBUQWHFI-UHFFFAOYSA-N
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Description

N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrazinyl and methylsulfanylphenyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide: Similar structure with a fluorine substituent.

    N-(1-methyl-2-[4-(methylsulfanyl)phenyl]ethyl)acetamide: Similar structure with a different alkyl group.

    N-{[4-(methylsulfanyl)phenyl]methyl}-3-(propan-2-yl)aniline: Similar structure with an aniline group.

Uniqueness

N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE is unique due to its combination of the oxadiazole and pyrazinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-24-12-4-2-11(3-5-12)9-19-14(22)8-15-20-21-16(23-15)13-10-17-6-7-18-13/h2-7,10H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSIZERBUQWHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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